molecular formula C10H13NO4S2 B3373594 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1008281-37-5

1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B3373594
CAS No.: 1008281-37-5
M. Wt: 275.3 g/mol
InChI Key: XVCFDYYHZJBEBW-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a methylthiophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-methylthiophene-2-sulfonyl chloride and pyrrolidine-2-carboxylic acid.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.

  • Catalysts: No specific catalysts are required, but the reaction may be facilitated by the use of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors capable of maintaining precise temperature and pressure conditions. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the sulfonyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the sulfonyl group.

  • Substitution Products: Derivatives with different functional groups replacing the sulfonyl group.

Scientific Research Applications

1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent or in the treatment of certain diseases.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 1-(5-Methylthiophen-2-yl)ethanone: This compound lacks the pyrrolidine ring and carboxylic acid group.

  • 2-Methyl-5-acetylthiophene: Similar to the above, but with an acetyl group instead of a sulfonyl group.

  • 1-(5-Methylthiophen-2-yl)cyclohexanol: This compound has a cyclohexanol group instead of pyrrolidine.

These compounds differ in their functional groups and structural frameworks, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(5-methylthiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-7-4-5-9(16-7)17(14,15)11-6-2-3-8(11)10(12)13/h4-5,8H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCFDYYHZJBEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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